![molecular formula C17H17ClN2 B14592256 4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine CAS No. 61196-88-1](/img/structure/B14592256.png)
4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine
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Overview
Description
4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with 2,2-dimethyl-1,3-propanediol to form an intermediate, which is then cyclized to form the pyrrolidine ring. This intermediate is further reacted with pyridine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, share some chemical properties and biological activities.
Thiazole Derivatives: These compounds also exhibit diverse biological activities and are used in similar applications.
Uniqueness
4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine is unique due to its specific substitution pattern and the combination of pyridine and pyrrolidine rings
Properties
CAS No. |
61196-88-1 |
---|---|
Molecular Formula |
C17H17ClN2 |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
4-[5-(3-chlorophenyl)-2,2-dimethyl-3,4-dihydropyrrol-3-yl]pyridine |
InChI |
InChI=1S/C17H17ClN2/c1-17(2)15(12-6-8-19-9-7-12)11-16(20-17)13-4-3-5-14(18)10-13/h3-10,15H,11H2,1-2H3 |
InChI Key |
FSNIOCZLQYHGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=N1)C2=CC(=CC=C2)Cl)C3=CC=NC=C3)C |
Origin of Product |
United States |
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